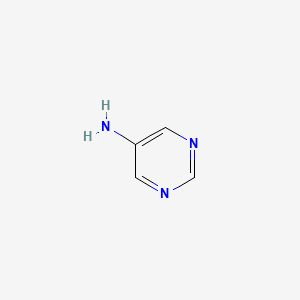

Pyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLAYJRLBLHIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322438 | |

| Record name | 5-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-55-9 | |

| Record name | 5-Pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 591-55-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyrimidin-5-amine chemical and physical properties

The Meta-Nitrogen Pharmacophore in Medicinal Chemistry

Executive Summary

Pyrimidin-5-amine (CAS 591-55-9), also known as 5-aminopyrimidine, represents a distinct pharmacophore within the nitrogen-heterocycle family. Unlike its isomers (2-aminopyrimidine and 4-aminopyrimidine), the exocyclic amine at the 5-position is meta to both ring nitrogens. This unique geometric and electronic arrangement decouples the amine's lone pair from direct conjugation with the ring nitrogens, resulting in a significantly lower basicity and a distinct reactivity profile. It serves as a critical scaffold in the development of kinase inhibitors (e.g., EGFR, JAK), acting as a bioisostere for the adenine ring of ATP.

Physicochemical Profile

The physical properties of pyrimidin-5-amine are governed by the electron-deficient pyrimidine ring and the hydrogen-bonding capability of the exocyclic amine.

| Property | Value / Description | Source |

| CAS Number | 591-55-9 | [1] |

| Molecular Formula | C₄H₅N₃ | [1] |

| Molecular Weight | 95.10 g/mol | [1] |

| Appearance | White to light yellow crystalline powder (needles/prisms) | [2] |

| Melting Point | 170–174 °C (Sublimes) | [2] |

| Boiling Point | ~240 °C (Predicted) | [1] |

| Solubility | Soluble in water, ethanol, DMSO; Slightly soluble in benzene/toluene (hot).[1][2][3] | [2] |

| pKa (Conjugate Acid) | ~2.6 (Predicted/Estimated) | [3] |

| LogP | -0.66 (Predicted) | [1] |

Technical Insight - Basicity & pKa: The pKa of pyrimidin-5-amine (~2.6) is markedly lower than that of 2-aminopyrimidine (~3.54) and 4-aminopyrimidine (~9.17).[4]

-

Mechanism: In 2- and 4-aminopyrimidines, the exocyclic amine can donate electron density directly into the ring nitrogens via resonance (amidine-like resonance). In the 5-isomer, the amine is meta to the ring nitrogens; resonance stabilization of the protonated form is less effective, and the inductive electron-withdrawing effect of the two ring nitrogens dominates, reducing the basicity of the exocyclic amine.

Structural & Spectroscopic Analysis[3][5][6]

Molecular Geometry

The molecule possesses

Spectroscopic Signatures

Researchers should use the following data for structural verification.

Proton NMR (

- 8.60 ppm (s, 1H, H-2): Most deshielded due to the flanking electronegative ring nitrogens.

- 8.20 ppm (s, 2H, H-4, H-6): Shielded relative to H-2 due to the electron-donating effect of the adjacent C-5 amine.

-

5.60 ppm (br s, 2H, -NH

Carbon NMR (

- 150-155 ppm (C-2): Deeply deshielded.

- 140-145 ppm (C-4, C-6): Aromatic CH.

- 140 ppm (C-5): Ipso carbon, shifted upfield relative to unsubstituted pyrimidine due to the amino group.

UV-Vis Spectroscopy:

-

: ~260–290 nm (Ethanol). The spectrum shows characteristic

Synthetic Routes & Manufacturing

The synthesis of pyrimidin-5-amine typically avoids direct electrophilic amination of pyrimidine due to the ring's electron deficiency. The standard industrial and laboratory route proceeds via the reduction of 5-nitropyrimidine.

Primary Route: Catalytic Hydrogenation

This method is preferred for high purity and yield.

-

Precursor: 5-Nitropyrimidine (prepared via nitration of pyrimidine under forcing conditions or condensation reactions).

-

Reagents: H

gas (balloon or Parr shaker), 10% Pd/C catalyst. -

Solvent: Methanol or Ethanol.

-

Conditions: Ambient temperature, 1-3 atm pressure.

-

Workup: Filtration through Celite to remove catalyst; concentration of filtrate. Recrystallization from benzene or toluene yields prisms.

Alternative Route: Iron Reduction (Bechamp)

Used when hydrogenation equipment is unavailable or for specific scale-up economics.

-

Reagents: Iron powder (Fe), dilute Acetic Acid or HCl.

-

Procedure: Reflux 5-nitropyrimidine with Fe/Acid. Neutralize with base (NaHCO

) to precipitate iron salts, extract amine with organic solvent (EtOAc).

Figure 1: Synthetic pathways to Pyrimidin-5-amine. The catalytic hydrogenation route (blue solid line) is preferred for purity.

Chemical Reactivity & Derivatization[3]

The reactivity of pyrimidin-5-amine is defined by the competition between the nucleophilic exocyclic amine and the electron-deficient ring.

Nucleophilic Reactivity (Amine)

The 5-amino group is the primary site for derivatization.

-

Acylation: Reacts with acid chlorides or anhydrides to form amides. This is the standard method for linking the pharmacophore to other scaffolds.

-

Diazotization: Treatment with NaNO

/HCl yields the diazonium salt, which is unstable but can be used for Sandmeyer-type substitutions (e.g., to 5-halopyrimidines) or coupling to form azo dyes.

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring is highly deactivated towards EAS. However, the amino group at C-5 activates the ortho positions (C-4 and C-6).

-

Halogenation: Bromination can occur at the 4- or 6-position under controlled conditions, though N-halogenation is a competing side reaction.

Figure 2: Reactivity profile. Green arrows indicate primary synthetic utility in drug discovery.

Pharmaceutical Applications

Kinase Inhibition

The aminopyrimidine scaffold is a "privileged structure" in kinase inhibitor design.

-

ATP Mimicry: The pyrimidine ring mimics the adenine base of ATP. The N-1 and N-3 atoms can accept hydrogen bonds from the kinase hinge region (e.g., Met793 in EGFR).

-

5-Position Vector: The 5-amino group allows for the attachment of solubilizing groups or "tail" moieties that extend into the solvent-accessible region or the ribose-binding pocket of the enzyme.

-

Examples: While 2-aminopyrimidine and 4-aminopyrimidine cores are more common (e.g., Imatinib, Palbociclib), the 5-aminopyrimidine motif is utilized in specific JAK and EGFR inhibitors to fine-tune selectivity profiles by altering the hydrogen bonding geometry [4].

Antimicrobial Agents

Derivatives of 5-aminopyrimidine have shown efficacy as antifungal and antibacterial agents, often by interfering with folic acid synthesis or acting as nucleoside antimetabolites.

Safety & Handling

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation, which typically manifests as a darkening of the solid from white to brown [5].

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

ChemicalBook. (2025). 5-Aminopyrimidine Properties and MSDS. Available at:

-

Sigma-Aldrich. (2025). Product Specification: 5-Aminopyrimidine. Available at:

-

Albert, A., et al. (1948). "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society.[4][5] (Foundational text establishing pyrimidine basicity trends).

-

BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors. Available at:

-

National Institutes of Health (NIH). (2012). "Compound instability in dimethyl sulphoxide: case studies with 5-aminopyrimidines." PubMed. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]

- 4. quora.com [quora.com]

- 5. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and IUPAC name of pyrimidin-5-amine

Executive Summary

Pyrimidin-5-amine (CAS: 591-55-9) represents a critical, albeit often underutilized, pharmacophore in modern medicinal chemistry.[1] Unlike its ubiquitous isomer, pyrimidin-2-amine, the 5-amino variant offers a unique electronic profile that allows for distinct hydrogen-bonding geometries in kinase inhibitor design.[1] This guide dissects the molecule from a structural and synthetic perspective, providing actionable protocols for its generation and integration into drug discovery pipelines.[2]

Structural Anatomy & Nomenclature

IUPAC Nomenclature Breakdown

The systematic name pyrimidin-5-amine is derived from the parent heterocycle, pyrimidine (1,3-diazine).[1]

-

Numbering Priority: The ring nitrogen atoms are assigned positions 1 and 3.[3] Numbering continues toward the other heteroatom to give the lowest locants.

-

Substituent Placement: The amino group (-NH₂) is located at position 5.[1]

-

Electronic Significance: Position 5 is the "meta-like" position relative to the ring nitrogens.[1] Unlike positions 2, 4, and 6, which are highly electron-deficient due to the inductive and mesomeric withdrawal of the C=N bonds, position 5 is relatively electron-neutral, making it the most nucleophilic carbon on the ring.

Electronic Structure & Reactivity Map

The following diagram illustrates the electronic logic governing the molecule's reactivity.

Figure 1: Electronic Reactivity Map of Pyrimidin-5-amine.[1]

Physicochemical Profile

Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

| Property | Value | Technical Note |

| CAS Registry | 591-55-9 | Unique identifier for procurement/database search.[1][4] |

| Molecular Formula | C₄H₅N₃ | High nitrogen content (44.2%) lowers logP.[1] |

| Molecular Weight | 95.10 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD).[1] |

| Melting Point | 171–173 °C | Indicates strong intermolecular H-bonding in the crystal lattice.[1] |

| pKa (Conjugate Acid) | ~2.6 – 3.0 | The ring nitrogens are weakly basic.[1] The exocyclic amine is poorly basic due to resonance delocalization into the ring. |

| Solubility | Soluble in DMSO, MeOH | Moderate water solubility; often requires acidification for aqueous stability. |

Expert Insight: The low basicity of the exocyclic amine (compared to aniline) means it rarely protonates at physiological pH. Protonation occurs preferentially at N1 or N3.[1] This is crucial for docking studies—ensure your model treats the exocyclic amine as a neutral H-bond donor.[1]

Synthetic Pathways & Protocols

While condensation reactions (e.g., using guanidine) are common for 2-aminopyrimidines, the 5-amino variant is most efficiently synthesized via the reduction of 5-nitropyrimidine.[1] This approach avoids the regioselectivity issues often encountered in ring-closure methods.[1]

Primary Route: Catalytic Hydrogenation

This protocol is the "Gold Standard" for high-purity synthesis, minimizing byproducts common in metal-acid reductions (e.g., Fe/HCl).[1]

Experimental Workflow Diagram

Figure 2: Catalytic Hydrogenation Workflow.[1]

Detailed Protocol [1][2]

Reagents:

-

5-Nitropyrimidine (1.0 eq)[1]

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

-

Methanol (anhydrous preferred)[1]

-

Hydrogen gas (H₂)[1]

Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 5-nitropyrimidine (10 mmol) in Methanol (100 mL). Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.[1]

-

Catalyst Addition: Caution: Pd/C is pyrophoric. Under a gentle stream of nitrogen, carefully add 10% Pd/C (100 mg).

-

Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3 times). Maintain an H₂ atmosphere using a balloon (1 atm) for standard scale. For scale-up (>5g), use a Parr shaker at 40 psi.

-

Reaction: Stir vigorously at room temperature. Reaction progress is monitored by TLC (10% MeOH in DCM) or LCMS.[1] The nitro group reduction is typically fast (4–6 hours).[1]

-

Workup: Once starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to yield pyrimidin-5-amine as an off-white to yellow solid.[1] Recrystallization from Ethanol/Hexane can be performed if high purity (>99%) is required.[1]

Self-Validating Check: The disappearance of the nitro peak (approx. 1550 cm⁻¹ in IR) and the appearance of the amine signal (broad singlet ~5.0-6.0 ppm in ¹H NMR) confirms conversion.[1]

Medicinal Chemistry Applications

The 5-aminopyrimidine scaffold is a versatile bioisostere for aniline and a key component in kinase inhibitors.[1]

Kinase Inhibitor Design

In many kinase inhibitors (e.g., JAK, CDK), the pyrimidine ring acts as the "hinge binder."

-

Hinge Binding: The ring nitrogen (N1) typically accepts a hydrogen bond from the kinase hinge region backbone NH.

-

Solvent Exposure: The 5-amino group often points towards the solvent front or interacts with the gatekeeper residue, depending on the specific fusion (e.g., in purine-like analogs).

Bioisosterism

Replacing a phenyl ring (aniline) with a pyrimidine ring (5-aminopyrimidine) reduces lipophilicity (LogP) and improves solubility.[1] This substitution also reduces metabolic liability associated with electron-rich phenyl rings (e.g., hydroxylation).[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine.[1] Retrieved from [Link][1][5]

-

World Intellectual Property Organization (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.[1] (Note: Adapts hydrogenation protocols for 5-nitro precursors). Retrieved from

Sources

- 1. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 5-Aminopyrimidine - LKT Labs [lktlabs.com]

- 5. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Pyrimidin-5-amine (CAS 591-55-9)

Strategic Scaffold for Kinase Inhibition and Heterocyclic Functionalization [1]

Executive Summary

Pyrimidin-5-amine (5-Aminopyrimidine) represents a distinct "vector-switching" node in medicinal chemistry.[1] Unlike its ubiquitously utilized isomers (2-aminopyrimidine and 4-aminopyrimidine), which serve as primary ATP-hinge binders in kinase inhibitors (mimicking the adenine core), the 5-amino isomer offers a unique geometric exit vector.[1] It allows substituents to project into the solvent-exposed regions or specific hydrophobic pockets of a protein target, often improving selectivity profiles.

This guide details the physicochemical "hardware" of the molecule, scalable synthetic routes, and its critical role as a precursor in the synthesis of blockbuster drugs like Rosuvastatin and emerging RIPK1/CDK9 inhibitors.[2]

Physicochemical Profile: The "Electronic Push-Pull"

The reactivity of Pyrimidin-5-amine is defined by the competition between the electron-rich exocyclic amine and the electron-deficient pyrimidine ring.[1]

| Property | Value | Mechanistic Implication |

| CAS Number | 591-55-9 | Unique identifier.[1] |

| Molecular Weight | 95.10 g/mol | Ideal fragment for FBDD (Fragment-Based Drug Discovery).[1] |

| pKa (Ring N) | ~2.6 | Significantly less basic than pyridine (pKa 5.2).[1] The 5-amino group donates electron density into the ring, slightly raising the basicity compared to unsubstituted pyrimidine (pKa 1.3), but the ring nitrogens remain the primary protonation sites.[2] |

| pKa (Exocyclic NH₂) | < 0 (Est.)[1] | The amine is weakly nucleophilic due to the electron-withdrawing nature of the diazine ring. It requires specific catalysis (e.g., Pd-Buchwald) or strong electrophiles for functionalization.[1] |

| Solubility | Moderate | Soluble in DMSO, MeOH; moderately soluble in water.[2] |

| Electronic Character | The ring is deactivated towards Electrophilic Aromatic Substitution (EAS) but activated for Nucleophilic Aromatic Substitution (SNAr) if leaving groups are present at C2/C4.[1] |

Synthetic Access & Quality Control

Obtaining high-purity Pyrimidin-5-amine is non-trivial because direct nitration of pyrimidine is difficult.[1] Two primary routes are employed depending on scale.[2][3]

Route A: The "Rosuvastatin Intermediate" Route (Industrial Scale)

This is the preferred route for bulk manufacturing, leveraging the availability of malonate derivatives.[2]

-

Cyclization: Diethyl malonate + Formamidine

4,6-Dihydroxypyrimidine.[2] -

Nitration: Nitration at C5

4,6-Dihydroxy-5-nitropyrimidine.[1] -

Chlorination: POCl

-

Reduction/Dehalogenation: Catalytic hydrogenation (Pd/C, H

) simultaneously reduces the nitro group and removes the chlorines.[2]

Route B: The "Degradative" Route (Lab Scale)

Useful when starting from the abundant 2-aminopyrimidine.[1]

-

Nitration: 2-Aminopyrimidine

2-Amino-5-nitropyrimidine (Standard EAS).[1] -

Diazotization/Reduction: Removal of the 2-amino group via diazonium salt (using

).[1] -

Reduction: Reduction of the 5-nitro group to 5-amine.[1]

Quality Control Parameters

-

HPLC Purity: >98% (Critical impurity: 4,6-dichloro-5-aminopyrimidine if Route A is incomplete).[1]

-

Appearance: White to off-white crystalline solid.[1] Oxidation leads to yellow/brown discoloration.[2]

-

Storage: Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Reactivity & Functionalization Protocols

The 5-amino group is a "reluctant" nucleophile.[1] Standard amide couplings often fail or proceed slowly.[2]

Protocol 1: Buchwald-Hartwig Amination (C-N Coupling)

Because the amine is electron-poor, electron-rich ligands are required to facilitate the oxidative addition and reductive elimination steps on the Palladium center.[1]

-

Catalyst:

(1-2 mol%) or Pd(OAc) -

Ligand: BrettPhos or Xantphos (Critical for electron-deficient amines).[1]

-

Base:

(mild) or -

Solvent: 1,4-Dioxane or Toluene, 100°C.

-

Mechanism: The ligand increases the electron density on Pd, preventing the formation of inactive Pd-dimers and promoting the coupling of the "sluggish" pyrimidinyl amine.[2]

Protocol 2: The Sandmeyer "Switch" (C-N

C-X)

This is the most strategic use of CAS 591-55-9.[1] It converts the amine into a halide (Br or I), enabling the 5-position to become an electrophile for Suzuki couplings (as seen in Rosuvastatin synthesis).[1]

Step-by-Step:

-

Dissolution: Dissolve 5-aminopyrimidine in 48% HBr (aq).

-

Diazotization: Cool to -5°C. Add

(aq) dropwise. Caution: Exothermic.[1][2] -

Substitution: Add CuBr (0.5 equiv) dissolved in HBr. Heat to 60°C.

-

Workup: Neutralize with NaOH, extract with EtOAc.

-

Result: 5-Bromopyrimidine (Ready for Suzuki coupling).

Medicinal Chemistry Applications

A. Scaffold Hopping in Kinase Inhibitors

While 2- and 4-aminopyrimidines bind the ATP hinge (Adenine mimic), 5-aminopyrimidines are used to:

-

Exit the Pocket: The 5-position vector points towards the solvent front or the "gatekeeper" residue, allowing for solubilizing tails (e.g., morpholine/piperazine).[2]

-

RIPK1 & CDK9 Inhibition: Recent studies identify N-(pyrimidin-5-yl) amides as potent inhibitors where the pyrimidine ring engages in

-stacking rather than primary H-bonding.[1]

B. The Rosuvastatin Connection

Although Rosuvastatin contains a pyrimidine ring, the 5-position is carbon-linked.[1] Pyrimidin-5-amine is the key precursor for generating the 5-formyl or 5-bromo pyrimidine intermediates required to assemble the statin side chain.[1]

Visualizing the Chemical Logic

Figure 1: Strategic divergent synthesis starting from Pyrimidin-5-amine.[1] The pathway splits between converting the amine to a halide (for C-C bond formation) or using it directly for C-N bond formation.

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.[2]

-

Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

-

Handling: Use a fume hood.[2] The fine powder can be statically charged.[2]

-

Incompatibility: Strong oxidizing agents, strong acids (forms salts).[1][2]

References

-

Synthesis & Properties: Journal of Heterocyclic Chemistry, "Synthesis of 5-aminopyrimidine derivatives via catalytic hydrogenation," Vol 45, Issue 3.[2] [1]

-

Buchwald Coupling: Journal of the American Chemical Society, "Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides," 2006.[2]

-

Medicinal Application (Rosuvastatin): Bioorganic & Medicinal Chemistry, "Synthesis and Biological Evaluation of HMG-CoA Reductase Inhibitors," 2001.[2]

-

Kinase Inhibition (RIPK1): Journal of Medicinal Chemistry, "Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives," 2018.[1][4] [1]

-

pKa Data: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution.

Sources

- 1. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105837515A - A preparing method of a JAK inhibitor Momelotinib - Google Patents [patents.google.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. pubs.acs.org [pubs.acs.org]

Molecular formula and weight of pyrimidin-5-amine

Molecular Architecture, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

Pyrimidin-5-amine (5-Aminopyrimidine) represents a critical heterocyclic scaffold in modern medicinal chemistry. Unlike its 2- and 4-amino isomers, the 5-amino congener places the exocyclic nitrogen in a meta-like relationship to the ring nitrogens, significantly altering its electronic character and basicity. This structural nuance makes it a privileged pharmacophore for designing kinase inhibitors (e.g., CDK, EGFR) and adenosine receptor antagonists, where it serves as a bioisostere for phenyl and pyridine rings to modulate solubility and hydrogen-bonding vectors. This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and application in drug development.

Physicochemical Characterization

The electronic deficiency of the pyrimidine ring renders the 5-amino group significantly less basic than typical anilines. The absence of direct conjugation between the amino lone pair and the ring nitrogens (unlike in 2- or 4-aminopyrimidine) results in a distinct reactivity profile.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Technical Context |

| IUPAC Name | Pyrimidin-5-amine | Systematic nomenclature. |

| CAS Registry | 591-55-9 | Key identifier for procurement/database search. |

| Molecular Formula | High nitrogen content (44.19%). | |

| Molecular Weight | 95.10 g/mol | Fragment-like size, ideal for lead optimization. |

| Physical State | Solid (Crystalline) | Typically white to light yellow needles/powder. |

| Melting Point | 170–174 °C | Indicates significant intermolecular H-bonding. |

| pKa (Conjugate Acid) | ~2.6 | Weak base. Protonation occurs preferentially at the ring nitrogen. |

| Solubility | Soluble in DMSO, MeOH; Mod. in | Polar character due to multiple H-bond acceptors/donors. |

Synthetic Methodologies

The synthesis of pyrimidin-5-amine is non-trivial due to the difficulty of directly nitrating the electron-deficient pyrimidine ring. The most robust industrial and laboratory route involves the reduction of 5-nitropyrimidine, which is itself often derived from the decarboxylation of 5-nitropyrimidine-4-carboxylic acids or dehalogenation of functionalized precursors.

3.1 Validated Synthetic Route: Catalytic Hydrogenation

The most "atom-economical" method is the catalytic hydrogenation of 5-nitropyrimidine. This avoids the generation of iron oxide sludge associated with Fe/AcOH reductions.

Reaction Scheme (DOT Visualization):

Caption: Catalytic reduction pathway of 5-nitropyrimidine to 5-aminopyrimidine via a hydroxylamine intermediate.

3.2 Detailed Experimental Protocol

Objective: Synthesis of 5-aminopyrimidine (10 mmol scale).

-

Preparation:

-

Charge a high-pressure hydrogenation vessel (e.g., Parr shaker) with 5-nitropyrimidine (1.25 g, 10.0 mmol).

-

Add Methanol (MeOH) (30 mL) as the solvent. Ensure the substrate is fully dissolved or finely suspended.

-

Carefully add 10% Palladium on Carbon (Pd/C) (125 mg, 10 wt% loading) under an inert nitrogen atmosphere to prevent ignition.

-

-

Hydrogenation:

-

Seal the vessel and purge with nitrogen (

) three times, followed by hydrogen ( -

Pressurize to 3 atm (approx. 45 psi) with

. -

Agitate at Room Temperature (20–25 °C) for 4–6 hours. Monitor reaction progress via TLC (eluent: 10% MeOH in DCM) or LC-MS.

-

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with warm MeOH (2 x 10 mL).

-

Concentrate the filtrate in vacuo to obtain a solid residue.

-

-

Purification:

-

Recrystallize the crude solid from Toluene or a Benzene/Ethanol mixture to yield colorless prisms.

-

Yield: Typically 85–95%.

-

Reactivity & Functionalization Profile

Pyrimidin-5-amine serves as a versatile nucleophile. Its reactivity is governed by the electron-withdrawing nature of the pyrimidine ring, which deactivates the amino group compared to aniline, yet allows for specific transformations.

-

Acylation/Amidation: Readily reacts with acid chlorides or anhydrides to form amides, a common linkage in drug discovery (e.g., connecting the "hinge-binding" motif to a "tail").

-

Sandmeyer Reaction: The amino group can be diazotized (using

) to form a diazonium salt, which is then displaced by nucleophiles (Cl, Br, CN, OH) to access 5-substituted pyrimidines. -

Electrophilic Aromatic Substitution: The ring itself is resistant to EAS. Functionalization usually occurs at the exocyclic nitrogen.

Pharmaceutical Applications

The 5-aminopyrimidine moiety is a "privileged structure" in kinase inhibitor design. It functions as a hinge-binding element where the ring nitrogens accept hydrogen bonds from the kinase backbone (e.g., Valine/Leucine residues), while the 5-amino group vectors substituents into the ribose-binding pocket or solvent-exposed regions.

Key Therapeutic Classes:

-

CDK Inhibitors: Used in oncology to block cell cycle progression.

-

Adenosine Receptor Antagonists: Specifically

antagonists for Parkinson's disease (e.g., derivatives of SCH 442416). -

EZH2 Inhibitors: Epigenetic modulators for cancer therapy.

Mechanistic Pathway Visualization (DOT):

Caption: Pharmacophore mapping of the 5-aminopyrimidine scaffold against primary biological targets.

Safety and Handling

-

Hazards: Classified as Harmful if swallowed (H302) , Causes skin irritation (H315) , and Causes serious eye irritation (H319) .

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place.

-

Disposal: Incineration with a scrubber for nitrogen oxides (

).

References

-

PubChem. (2025).[1] Pyrimidin-5-amine Compound Summary. National Library of Medicine. [Link]

-

Lagoja, I. M. (2005). Pyrimidines as Constituents of Natural Products. Chemistry & Biodiversity. [Link]

-

Baraldi, P. G., et al. (2008). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines as tyrosine kinase inhibitors. Future Medicinal Chemistry. [Link]

Sources

The 5-Aminopyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 5-aminopyrimidine scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a multitude of clinically relevant therapeutic agents. Its remarkable versatility and inherent drug-like properties have established it as a cornerstone in the design of targeted therapies, particularly in oncology. This technical guide provides a comprehensive exploration of the biological significance of the 5-aminopyrimidine core. We will delve into its fundamental role as a bioisostere of purines, its critical function as a hinge-binding motif in protein kinases, and the intricate structure-activity relationships that govern its biological activity. This guide will further provide detailed synthetic strategies, robust bioanalytical methodologies for activity assessment, and an examination of the preclinical and clinical landscape of key 5-aminopyrimidine-based drug candidates.

Introduction: The Rise of a Privileged Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making it a molecule of profound biological importance.[1] The strategic incorporation of an amino group at the 5-position of the pyrimidine ring creates the 5-aminopyrimidine scaffold, a versatile building block for the synthesis of a diverse array of biologically active compounds. This scaffold has garnered significant attention in drug discovery due to its ability to mimic the purine core of ATP, enabling it to effectively target the ATP-binding sites of numerous enzymes, most notably protein kinases.[2]

The inherent physicochemical properties of the 5-aminopyrimidine core, including its hydrogen bonding capabilities and tunable electronic nature, allow for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. Consequently, this scaffold has been successfully employed in the development of inhibitors for a wide range of therapeutic targets, leading to approved drugs and numerous clinical candidates for the treatment of cancer, inflammatory disorders, and viral infections.[3]

The 5-Aminopyrimidine Scaffold as a Kinase Hinge-Binder

A primary driver of the success of the 5-aminopyrimidine scaffold is its exceptional ability to function as a "hinge-binder" in the ATP-binding pocket of protein kinases. The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and plays a crucial role in ATP binding. The 5-aminopyrimidine core effectively mimics the adenine ring of ATP, forming key hydrogen bond interactions with the backbone amide groups of the hinge residues.[4]

Typically, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the 5-amino group, act as hydrogen bond acceptors and donors, respectively, to engage with the hinge region. This tripartite interaction provides a stable anchor for the inhibitor, allowing for the exploration of various substituents at other positions of the scaffold to achieve high potency and selectivity.[5]

Diagram 1: Generalized Kinase Hinge-Binding of a 5-Aminopyrimidine Inhibitor

Caption: A 5-aminopyrimidine scaffold forming key hydrogen bonds with the kinase hinge.

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The biological activity of 5-aminopyrimidine derivatives can be exquisitely modulated through strategic modifications at various positions of the pyrimidine ring and the appended substituents. Extensive SAR studies have been conducted to elucidate the impact of these modifications on kinase inhibitory potency and selectivity.

Substitutions at the 2- and 4-Positions

The 2- and 4-positions of the 5-aminopyrimidine ring are frequently functionalized with aryl or heteroaryl groups that extend into the hydrophobic regions of the ATP-binding pocket. The nature of these substituents significantly influences both the potency and the selectivity profile of the inhibitor.

For instance, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, the introduction of a substituted aniline at the 2-position and a thiazole ring at the 4-position of the pyrimidine core has yielded highly potent and selective compounds.[6][7]

| Compound | R' (at C5) | R (at aniline) | CDK9 Ki (nM) | CDK2 Ki (nM) | HCT-116 GI50 (µM) |

| Ia | H | m-NO₂ | 2 | 3 | 0.09 |

| 12a | CN | m-NO₂ | 6 | 1 | 0.04 |

| 12u | CN | m-1,4-diazepan-1-yl | 7 | 568 | 0.42 |

| Ib | H | m-SO₂NH₂ | 2 | 4 | 0.05 |

| 12c | CN | m-SO₂NH₂ | 6 | 4 | 0.55 |

Table 1: SAR of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives as CDK Inhibitors. Data compiled from[6].

Modifications at the 5-Position

The 5-position of the pyrimidine ring is often directed towards the solvent-exposed region of the ATP-binding site. Modifications at this position can be used to enhance solubility, modulate pharmacokinetic properties, and introduce additional interactions with the target kinase. In some cases, bulky substituents at the 5-position can induce a "DFG-out" conformation of the kinase, leading to a different inhibitory profile.[8]

Synthetic Strategies: Building the 5-Aminopyrimidine Core

Several robust synthetic routes have been developed for the construction of the 5-aminopyrimidine scaffold and its derivatives. The choice of synthetic strategy often depends on the desired substitution pattern and the scale of the synthesis.

Condensation of Guanidine with β-Ketoesters or their Equivalents

A common and versatile method for the synthesis of 2-aminopyrimidines involves the condensation of guanidine with a β-ketoester or a related three-carbon building block. This reaction proceeds through a Michael addition followed by cyclization and dehydration.

Diagram 2: General Synthesis of 2-Aminopyrimidines

Caption: A simplified workflow for the synthesis of 2-aminopyrimidines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of 5-aminopyrimidine derivatives.[9] Microwave irradiation can significantly reduce reaction times and improve yields for various condensation and cross-coupling reactions.

Experimental Protocol: Microwave-Assisted Biginelli-Type Synthesis of 2-Amino-4,6-diarylpyrimidines [9]

-

To a microwave vial, add the aryl aldehyde (1 mmol), the β-ketoester (1 mmol), and guanidine hydrochloride (1.2 mmol).

-

Add a suitable solvent (e.g., ethanol, 5 mL) and a catalytic amount of a base (e.g., potassium carbonate, 0.2 mmol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 120°C for 10-20 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.

Bioanalytical Methods for Activity Assessment

The evaluation of 5-aminopyrimidine derivatives as kinase inhibitors requires robust and sensitive bioanalytical methods to determine their inhibitory potency (IC50) and selectivity. Several assay formats are commonly employed in drug discovery for this purpose.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[10][11] This assay is universal for all kinases and is highly sensitive, making it suitable for high-throughput screening.

Experimental Protocol: ADP-Glo™ Kinase Assay [10][12]

-

Kinase Reaction:

-

Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (5-aminopyrimidine derivative) at various concentrations.

-

Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

-

Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

-

Diagram 3: Workflow of the ADP-Glo™ Kinase Assay

Caption: A step-by-step workflow of the ADP-Glo™ Kinase Assay.

HTRF® KinEASE™ Assay

The HTRF® (Homogeneous Time-Resolved Fluorescence) KinEASE™ assay is a fluorescence-based method for measuring kinase activity.[13] It utilizes a universal peptide substrate and a specific antibody to detect the phosphorylated product.

Experimental Protocol: HTRF® KinEASE™ Assay [3][13]

-

Kinase Reaction:

-

In a 384-well plate, dispense the test compound (5-aminopyrimidine derivative).

-

Add the kinase and the biotinylated peptide substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time.

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for the formation of the immunocomplex.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate and is used to determine the inhibitory activity of the compounds.

-

Case Studies: 5-Aminopyrimidines in Clinical Development

The versatility of the 5-aminopyrimidine scaffold is exemplified by the numerous drug candidates that have progressed into clinical trials, particularly in the field of oncology.

R547: A Potent CDK Inhibitor

R547 is a 2,4-diamino-5-ketopyrimidine derivative that exhibits potent and selective inhibition of CDKs, including CDK1, CDK2, and CDK4.[14] X-ray crystallography studies have revealed that the diaminopyrimidine core of R547 forms key hydrogen bonds with the hinge region of CDK2.[14] The compound demonstrated significant in vivo efficacy in a human colorectal tumor xenograft model, leading to its advancement into Phase I clinical trials for the treatment of cancer.[14]

Aminopyrimidine-based EGFR Inhibitors

Derivatives of the 5-aminopyrimidine scaffold have been extensively explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[15][16] These inhibitors are designed to target both wild-type and mutant forms of EGFR, including the T790M resistance mutation. Several aminopyrimidine-based EGFR inhibitors have shown promising preclinical activity, including potent in vitro inhibition of EGFR kinase activity and significant tumor growth inhibition in in vivo models.[15]

| Compound | Target(s) | Indication | Development Stage |

| R547 | CDK1, CDK2, CDK4 | Solid Tumors | Phase I |

| Zotiraciclib (TG02) | Multi-CDK inhibitor | Glioblastoma | Phase II |

| Various proprietary compounds | EGFR (wild-type and mutants) | NSCLC | Preclinical/Phase I |

Table 2: Selected 5-Aminopyrimidine-Based Kinase Inhibitors in Clinical and Preclinical Development.

Bioisosteric Replacements and Scaffold Hopping

The 5-aminopyrimidine scaffold itself can be considered a bioisostere of the purine ring system.[2] Furthermore, medicinal chemists often employ bioisosteric replacements for the 5-aminopyrimidine core to modulate physicochemical properties, improve selectivity, or explore novel chemical space. Common bioisosteres for the pyrimidine ring in hinge-binders include other nitrogen-containing heterocycles such as pyridines, pyrazoles, and imidazoles.[17] Scaffold hopping, a more drastic form of bioisosteric replacement, involves replacing the entire core structure while maintaining the key pharmacophoric features required for biological activity.

Conclusion and Future Perspectives

The 5-aminopyrimidine scaffold has firmly established itself as a privileged structure in modern drug discovery. Its ability to effectively mimic the purine core of ATP and engage in key hydrogen bonding interactions with the hinge region of protein kinases has made it an invaluable tool for the development of targeted therapies. The extensive body of research on the synthesis, SAR, and biological evaluation of 5-aminopyrimidine derivatives continues to expand, offering new opportunities for the design of next-generation inhibitors with improved potency, selectivity, and clinical efficacy. As our understanding of the molecular drivers of disease deepens, the versatility and tunability of the 5-aminopyrimidine scaffold will undoubtedly continue to play a pivotal role in the discovery and development of novel medicines.

References

-

The simple and efficient method of synthesis of amino pyrimidine and their derivatives. (URL: [Link])

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. (URL: [Link])

-

2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. RCSB PDB. (URL: [Link])

-

HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. (URL: [Link])

-

Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Future Medicinal Chemistry. (URL: [Link])

-

5WB7: Crystal structure of the epidermal growth factor receptor extracellular region in complex with epiregulin. RCSB PDB. (URL: [Link])

-

A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry. (URL: [Link])

-

Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. ResearchGate. (URL: [Link])

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. (URL: [Link])

-

Promega ADP-Glo kinase assay. BMG LABTECH. (URL: [Link])

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. (URL: [Link])

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. (URL: [Link])

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. (URL: [Link])

-

5IF1: Crystal structure apo CDK2/cyclin A. RCSB PDB. (URL: [Link])

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. (URL: [Link])

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. (URL: [Link])

-

Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. (URL: [Link])

-

Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PUBDB. (URL: [Link])

- 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} - RCSB PDB. (URL: https://www.rcsb.org/structure/5UGB)

-

Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry. (URL: [Link])

-

Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. (URL: [Link])

-

HTRF ® Kinase Assay Protocol. ResearchGate. (URL: [Link])

-

X-ray crystal structure of compound 4 with CDK2 (PDB: 7RA5). ResearchGate. (URL: [Link])

-

Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. Medicinal Research Reviews. (URL: [Link])

-

5SX4: Crystal Structure of panitumumab in complex with epidermal growth factor receptor domain 3. RCSB PDB. (URL: [Link])

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. (URL: [Link])

-

KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. Digital WPI. (URL: [Link])

-

Scheme 11. Synthesis of Pyrimidine and Aminopyrimidine Hinge Binders a. ResearchGate. (URL: [Link])

-

Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. (URL: [Link])

-

Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase. ACS Publications. (URL: [Link])

-

5EDP: EGFR kinase (T790M/L858R) apo. RCSB PDB. (URL: [Link])

-

5L2W: The X-ray co-crystal structure of human CDK2/CyclinE and Dinaciclib. RCSB PDB. (URL: [Link])

-

A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. (URL: [Link])

-

HTRF KinEASE-TK kit. Revvity. (URL: [Link])

-

Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. ResearchGate. (URL: [Link])

-

1KE9: CYCLIN-DEPENDENT KINASE 2 (CDK2) COMPLEXED WITH 3-{[4-({[AMINO(IMINO)METHYL]AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE. RCSB PDB. (URL: [Link])

-

Discovery of 5-Aminopyrido[2,3- d]Pyrimidin-7(8 H)-One Derivatives as New Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors. ResearchGate. (URL: [Link])

-

Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. PMC. (URL: [Link])

Sources

- 1. rcsb.org [rcsb.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. rcsb.org [rcsb.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 11. bmglabtech.com [bmglabtech.com]

- 12. promega.com [promega.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. rcsb.org [rcsb.org]

- 15. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural and Functional Dynamics of Pyrimidine Derivatives in Nucleic Acids

Executive Summary

Pyrimidine derivatives—cytosine, thymine, and uracil—are often reduced to static letters in the genetic code. However, in the context of molecular biology and drug development, they function as dynamic metabolic regulators and critical therapeutic checkpoints. This guide dissects the pyrimidine scaffold beyond its role in hydrogen bonding, analyzing its biosynthesis as a metabolic burden, its epigenetic modifications as a control layer for gene expression, and its synthetic analogs as potent antimetabolites. We provide actionable insights into the "masked chain termination" mechanism of gemcitabine, the immunogenic silencing of pseudouridine in mRNA therapeutics, and validated LC-MS/MS protocols for quantifying these derivatives.

Biosynthesis: The Metabolic Cost of Fidelity

The de novo synthesis of pyrimidines is energetically expensive and tightly regulated, unlike the salvage pathway.[1] For researchers targeting metabolic reprogramming in cancer (e.g., the Warburg effect), understanding the rate-limiting steps here is crucial.

The CAD Complex and DHODH Checkpoint

In mammals, the first three steps are catalyzed by the multifunctional CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase).

-

Causality: The CAD complex is cytosolic, but the subsequent step involves Dihydroorotate Dehydrogenase (DHODH) , which is tethered to the inner mitochondrial membrane.

-

Scientific Insight: DHODH relies on the respiratory chain (specifically Ubiquinone) as an electron acceptor. This links pyrimidine synthesis directly to mitochondrial respiration. Hypoxia or mitochondrial dysfunction halts de novo synthesis, forcing cells to rely on the salvage pathway—a vulnerability exploited by DHODH inhibitors like brequinar.

Pathway Regulation Logic

The pathway is governed by allosteric feedback loops to prevent wasteful accumulation of UMP/CTP.[1]

-

Activation: PRPP (Phosphoribosyl pyrophosphate) and ATP.[2]

-

Inhibition: UTP and CTP (Product inhibition).

Visualization: De Novo Pyrimidine Biosynthesis & Regulation

Figure 1: The de novo pyrimidine biosynthesis pathway highlighting the mitochondrial link via DHODH and feedback inhibition loops.

Epigenetic and Epitranscriptomic Modifications

The static genome is made dynamic through chemical modifications of the pyrimidine ring, primarily at the C5 position.

DNA: The TET Oxidation Pathway

5-Methylcytosine (5-mC) is the standard silencing mark.[3] However, its active demethylation is driven by TET (Ten-Eleven Translocation) enzymes, which oxidize 5-mC sequentially.[3]

-

Mechanism: 5-mC

5-Hydroxymethylcytosine (5-hmC) -

Relevance: 5-fC and 5-caC are recognized by Thymine DNA Glycosylase (TDG) and excised via Base Excision Repair (BER), returning the base to an unmodified Cytosine. This cycle is critical in embryonic development and cancer progression.

RNA: Pseudouridine ( ) and Stability

In the context of mRNA therapeutics (e.g., COVID-19 vaccines), replacing Uridine with Pseudouridine is the "billion-dollar modification."

-

Structural Impact:

possesses a C-C glycosidic bond (unlike the C-N bond in Uridine).[4] This allows for an additional hydrogen bond donor at the N1 position, enhancing base stacking and increasing the melting temperature ( -

Immunogenicity: Unmodified Uridine activates TLR7 and TLR8, triggering an innate immune response (interferon signaling) that degrades the mRNA and halts translation.

evades these receptors, allowing for high-yield protein expression.

| Feature | Uridine (U) | Pseudouridine ( | 5-Methylcytosine (5-mC) |

| Glycosidic Bond | C1'-N1 | C1'-C5 | C1'-N1 |

| Primary Location | RNA (Canonical) | tRNA, rRNA, mRNA (Modified) | DNA (CpG Islands) |

| Therapeutic Role | Standard Transcription | Immune Evasion (mRNA Vaccines) | Epigenetic Silencing |

| Key Enzyme | RNA Polymerase | Pseudouridine Synthase (PUS) | DNA Methyltransferase (DNMT) |

Therapeutic Antimetabolites: Mechanisms of Action

Synthetic pyrimidine analogs mimic natural bases to hijack replication machinery. Their efficacy relies on subtle structural deviations that enzymes fail to discriminate until it is too late.

5-Fluorouracil (5-FU): The Suicide Inhibitor

5-FU acts primarily by inhibiting Thymidylate Synthase (TS) .[5][6]

-

Mechanism: 5-FU is metabolized to FdUMP. FdUMP binds to TS in the presence of the cofactor 5,10-methylene-tetrahydrofolate (CH

THF).[6] -

The Trap: Normally, TS transfers a methyl group to dUMP. With FdUMP, the fluorine atom at C5 cannot be abstracted. This forms a stable, covalent ternary complex (TS-FdUMP-CH

THF), permanently disabling the enzyme. This leads to "thymineless death."[7]

Gemcitabine: Masked Chain Termination

Gemcitabine (dFdC) is a deoxycytidine analog with two fluorine atoms at the 2' position.[8]

-

Mechanism: It is phosphorylated to dFdCTP and incorporated into DNA.[9][10]

-

The "Mask": DNA polymerase adds one more normal nucleotide after Gemcitabine.[8][9] The distorted geometry caused by the bulky fluorine atoms then prevents further elongation.

-

Evasion: Because the Gemcitabine is not at the very 3' end (it is at the penultimate position), exonucleases (proofreading enzymes) fail to excise it.[9] The replication fork collapses.

Visualization: Antimetabolite Mechanisms

Figure 2: Comparative mechanisms of 5-FU (Enzyme inhibition) and Gemcitabine (Replication stalling).

Experimental Protocols

Reliable quantification of these derivatives requires high-sensitivity instrumentation.[11] Standard PCR cannot distinguish 5-mC from Cytosine (as bisulfite conversion is needed) or quantify 5-FU incorporation.

Protocol 1: LC-MS/MS Quantification of Modified Pyrimidines

Objective: Absolute quantification of 5-mC and 5-hmC in genomic DNA. Rationale: Mass spectrometry offers the highest specificity, distinguishing modifications by mass-to-charge (m/z) ratio without chemical conversion artifacts.

Workflow:

-

DNA Hydrolysis:

-

Incubate 1

g of genomic DNA with DNA Degradase Plus (Zymo Research) or a mix of DNase I, Phosphodiesterase I, and Alkaline Phosphatase. -

Condition: 37°C for 2-4 hours.

-

Why: Converts polymer DNA into single nucleosides (dC, 5-mdC, 5-hmdC).

-

-

Separation (LC):

-

Column: Poroshell 120 EC-C18 (Agilent) or equivalent HILIC column for polar retention.

-

Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 0% B to 10% B over 5 minutes (nucleosides elute early).

-

-

Detection (MS/MS):

-

Mode: Multiple Reaction Monitoring (MRM).[12]

-

Transitions (Positive Mode):

-

dC:

-

5-mdC:

-

5-hmdC:

-

-

-

Quantification:

-

Use stable isotope-labeled internal standards (

,

-

Protocol 2: EdU Proliferation Assay (Click Chemistry)

Objective: Measure active DNA synthesis using a thymidine analog. Rationale: Unlike BrdU (which requires DNA denaturation for antibody access), 5-Ethynyl-2'-deoxyuridine (EdU) contains a terminal alkyne. This reacts with a fluorescent azide via Cu(I)-catalyzed cycloaddition, allowing detection in intact double-stranded DNA.

Workflow:

-

Labeling: Treat cells with 10

M EdU for 2-4 hours. -

Fixation: Fix cells with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.

-

Click Reaction Cocktail:

-

Prepare fresh: Tris-buffered saline (TBS), 4 mM CuSO

, 10 -

Critical Step: Add Sodium Ascorbate last . It reduces Cu(II) to Cu(I), initiating the catalysis.

-

-

Staining: Incubate cells with cocktail for 30 min in the dark.

-

Imaging: Wash and counterstain with DAPI. EdU+ nuclei indicate S-phase progression.

References

-

Evans, D. R., & Guy, H. I. (2004). Mammalian CAD: A multifunctional protein complex. Reviews in Physiology, Biochemistry and Pharmacology. Link

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

-

Mini, E., et al. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology. Link

-

Karikó, K., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy. Link

-

Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science. Link

-

Le, T., et al. (2011). Quantification of global DNA methylation by hydrophilic interaction liquid chromatography/tandem mass spectrometry. Analytical Biochemistry. Link

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 6. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. droracle.ai [droracle.ai]

- 9. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]

- 12. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]

Technical Guide: Pyrimidin-5-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

Pyrimidin-5-amine represents a high-value heterocyclic motif in modern drug discovery, functioning primarily as a bioisostere of aniline . Unlike its isomers (pyrimidin-2-amine or pyrimidin-4-amine), the 5-amino variant offers a unique electronic profile where the amino group resides at the "meta-like" position relative to the ring nitrogens. This structural arrangement confers distinct physicochemical properties—specifically reduced lipophilicity (LogP) and modulated pKa—making it a critical tool for scaffold hopping to resolve solubility issues or metabolic liabilities in lead optimization.

This guide details the medicinal chemistry rationale, synthetic access via Palladium-catalyzed cross-coupling, and specific applications of the pyrimidin-5-amine scaffold in kinase inhibitor design.

Part 1: The Chemo-Structural Rationale

Electronic Descriptors and Bioisosterism

The pyrimidin-5-amine scaffold is classically utilized to replace electron-deficient aniline rings.

-

Electronic Deficit: The pyrimidine ring is

-deficient. The nitrogen atoms at positions 1 and 3 exert a strong inductive ($ -I -

Position 5 Uniqueness: Carbon-5 (C5) is the least electron-deficient position on the ring (analogous to the

-position in pyridine). However, compared to a phenyl ring, the overall system is significantly more electron-withdrawing. -

pKa Modulation: The primary amine of pyrimidin-5-amine is significantly less basic than aniline (pKa

2.6 vs. 4.6). This reduction in basicity is advantageous for:-

Reducing hERG channel affinity (which often correlates with basicity).

-

Improving membrane permeability by ensuring the molecule remains neutral at physiological pH.

-

Pharmacophore & Binding Vectors

In the context of Kinase Inhibition , the pyrimidin-5-amine motif frequently acts as a "Hinge Binder."[1]

-

Donor-Acceptor Motif: The N1 nitrogen serves as a Hydrogen Bond Acceptor (HBA), while the exocyclic 5-NH group acts as a Hydrogen Bond Donor (HBD).

-

Geometry: This arrangement mimics the adenine core of ATP but with distinct vector angles, allowing for selectivity against specific kinase families (e.g., JAK, EGFR).

Physicochemical Optimization (Scaffold Hopping)

Replacing a phenyl ring with a pyrimidine core typically reduces cLogP by 1.0–1.5 units due to the high polarity of the endocyclic nitrogens.

| Property | Aniline (Phenyl-NH2) | Pyrimidin-5-amine | Impact on Drug Design |

| H-Bond Acceptors | 0 (Ring) | 2 (N1, N3) | Increases solubility; specific binding interactions. |

| Lipophilicity | High | Low | Improves aqueous solubility; reduces non-specific binding. |

| Metabolic Liability | Para-hydroxylation | Oxidative opening | C5 is blocked by the amine; metabolic soft spots shift. |

Part 2: Synthetic Accessibility & Challenges

The Electrophilic Challenge

Synthesizing N-substituted pyrimidin-5-amines is non-trivial compared to the 2- or 4-isomers.

-

Nucleophilic Aromatic Substitution (

): The C5 position is not sufficiently activated for -

The Solution: Transition metal catalysis (Buchwald-Hartwig Amination) is the standard for functionalizing C5.

Synthetic Workflow Visualization (DOT)

The following diagram outlines the critical synthetic pathways to access the scaffold.

Figure 1: Synthetic pathways to N-Aryl-Pyrimidin-5-amines. The Pd-catalyzed route is preferred over nucleophilic substitution due to the electronic deactivation at C5.

Part 3: Case Studies in Drug Discovery

Kinase Inhibitors: The JAK/STAT Pathway

While many JAK inhibitors (e.g., Fedratinib, Momelotinib) utilize pyrimidine-2,4-diamines, the pyrimidin-5-amine substructure appears in next-generation inhibitors designed to overcome resistance or improve selectivity profiles.

-

Mechanism: The 5-aminopyrimidine moiety binds to the ATP-binding pocket. The 5-NH forms a hydrogen bond with the backbone carbonyl of the "Hinge Region" (e.g., Glu/Leu residues), while the ring Nitrogen (N1) accepts a hydrogen bond from the backbone amide NH.

-

Selectivity: The specific geometry of the 5-amino attachment allows the inhibitor to access the "Gatekeeper" pocket differently than the 2-amino isomers.

Adenosine Receptor Antagonists

The scaffold is also privileged in GPCR medicinal chemistry.

-

Target: Adenosine

receptors (relevant in Parkinson's disease and Immuno-oncology). -

Example: Preladenant and related analogs utilize pyrimidine-fused systems (like pyrazolo-pyrimidines) where the 5-amino functionality is a key determinant of receptor affinity.

Part 4: Experimental Protocols

Protocol: Buchwald-Hartwig Coupling for Pyrimidin-5-amines

This protocol is validated for coupling electron-deficient 5-bromopyrimidines with aryl amines.

Reagents:

-

Substrate: 5-Bromopyrimidine (1.0 equiv)

-

Nucleophile: Aryl Amine (1.2 equiv)[2]

-

Catalyst:

(2 mol%) or -

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)

-

Note: Xantphos is critical because its wide bite angle facilitates the reductive elimination of the electron-poor pyrimidinyl amine.

-

-

Base:

(2.0 equiv) - Preferred over NaOtBu to prevent side reactions with sensitive functional groups. -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried reaction vial with 5-bromopyrimidine, aryl amine,

, and Xantphos. -

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Catalyst Addition: Add the Pd source (

or -

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Monitoring: Monitor via LC-MS.[] The product often shows a distinct UV shift compared to the starting aniline.

-

-

Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol: In Vitro Kinase Assay (ADP-Glo)

To validate the activity of the synthesized scaffold against a target kinase (e.g., JAK2).

-

Enzyme Mix: Prepare 2x Kinase Buffer (50 mM Tris pH 7.5, 10 mM

, 0.01% BSA, 1 mM DTT). Add purified JAK2 enzyme (0.5 ng/µL). -

Compound Addition: Dispense 100 nL of the Pyrimidin-5-amine compound (in DMSO) into a 384-well white plate.

-

Incubation: Add 2 µL of Enzyme Mix. Incubate for 10 min at RT.

-

Substrate Start: Add 2 µL of ATP/Peptide substrate mix (ATP concentration should be at

). -

Reaction: Incubate at RT for 60 minutes.

-

Detection: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Readout: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

Part 5: Visualization of Binding Mode

The following diagram illustrates the hypothetical binding mode of a Pyrimidin-5-amine inhibitor within the kinase hinge region.

Figure 2: Schematic representation of the bidentate hydrogen bonding network between the Pyrimidin-5-amine scaffold and a generic kinase hinge region.

References

-

Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link

-

Gero, T. W., et al. (2016). Design and Synthesis of 5-Aminopyrimidine-Based Inhibitors of Kinases. ACS Medicinal Chemistry Letters. Link

-

Parnham, S., et al. (2013). Use of the Pyrimidin-5-amine Motif in the Design of Potent JAK2 Inhibitors. Bioorganic & Medicinal Chemistry Letters.[4] Link

Sources

- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arts.units.it [arts.units.it]

- 4. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]

Technical Guide: Safety, Handling, and Hazards of Pyrimidin-5-amine

Topic: Safety and Hazards of Pyrimidin-5-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary

Pyrimidin-5-amine (CAS: 591-55-9 ) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals.[1] While structurally simple, its handling requires specific vigilance due to its Acute Toxicity (Category 4) and susceptibility to oxidative degradation.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a self-validating framework for safe usage in research and scale-up environments. It integrates physicochemical properties with toxicological risks to establish a logic-based safety protocol.

Part 2: Chemical Identity & Physicochemical Context[2]

Understanding the physical nature of Pyrimidin-5-amine is the first line of defense. Its basicity and potential for oxidation dictate both its storage requirements and its biological interactions.

| Property | Specification | Operational Implication |

| CAS Number | 591-55-9 | Universal identifier for inventory/waste tracking. |

| IUPAC Name | Pyrimidin-5-amine | Also known as 5-Aminopyrimidine.[1][2][3][4] |

| Molecular Formula | C₄H₅N₃ | MW: 95.10 g/mol .[2] High atom economy intermediate. |

| Physical State | Solid (Crystalline) | Prone to dust generation; requires engineering controls. |

| Melting Point | 170–174 °C | Critical Check: Lower MP (<168°C) often indicates significant impurities or hydration. |

| Solubility | DMSO, Methanol, Water | High solubility in polar solvents increases skin absorption risk via vehicles. |

| pKa | ~2.0 (Predicted) | Weak base; less reactive than aliphatic amines but capable of H-bonding interactions. |

| Appearance | White to Off-White | Self-Validating Check:Yellow/Brown discoloration indicates oxidation. |

Part 3: Toxicological Profile & GHS Classification

The primary hazards of Pyrimidin-5-amine stem from its ability to interfere with biological pathways (as a nucleobase analog) and its local irritant properties.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]

Toxicological Mechanisms

-

Acute Systemic Toxicity: The Acute Toxicity Estimate (ATE) falls between 300–2000 mg/kg . While specific LD50 data for this isomer is often extrapolated, the structural similarity to other aminopyrimidines suggests potential interference with folate metabolism or nucleotide synthesis pathways if ingested in significant quantities.

-

Local Irritation: The exocyclic amine group at position 5, combined with the electron-deficient pyrimidine ring, creates a localized pH effect and potential for Schiff base formation with tissue proteins, leading to inflammation of mucous membranes.

Metabolic Fate (Predicted)

In mammalian systems, aromatic amines are typically metabolized via:

-

N-Acetylation: Mediated by N-acetyltransferase (NAT) enzymes, reducing reactivity but potentially altering solubility.

-

N-Oxidation: Mediated by CYP450 enzymes, which can generate reactive hydroxylamines, leading to oxidative stress.

Part 4: Occupational Exposure & Handling Framework

This section defines the "Why" and "How" of protection, moving beyond generic advice.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

-

Rationale: The solid is often a fine powder. Static electricity can cause particle dispersal, leading to inhalation (H335) and surface contamination.

-

Static Control: Use anti-static weighing boats and grounding straps when handling quantities >10g to prevent dispersal.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Scientific Rationale |

| Gloves | Nitrile (≥ 0.11 mm) | Pyrimidines are generally compatible with nitrile. Latex is permeable to many organic amine solutions. |

| Respiratory | N95 / P95 (if outside hood) | Protects against particulate inhalation. Essential during spill cleanup. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust bypassing side shields (H319). |

| Body | Lab Coat (Buttoned) | Prevents dermal absorption; standard cotton/poly blend is sufficient for solid handling. |

Self-Validating Storage Protocol

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Visual Validation: Before use, inspect the solid.

-

Pass: White crystalline powder.

-

Fail: Yellow, orange, or brown clumps (Evidence of N-oxidation). Do not use for sensitive catalysis.

-

Part 5: Emergency Response & Decision Logic

Exposure Response Workflow

The following diagram outlines the critical decision path for exposure events.

Caption: Decision matrix for immediate response to Pyrimidin-5-amine exposure events.

Spill Cleanup

-

Isolate: Evacuate the immediate area if the spill is large (>50g) and outside a hood.

-

Protect: Don N95 respirator, goggles, and double nitrile gloves.

-

Contain: Do not dry sweep. Dry sweeping generates dust (H335).

-

Method: Cover with a wet paper towel or absorbent pad to dampen the powder, then scoop into a waste container. Wipe surface with weak acid (e.g., dilute acetic acid) followed by water to neutralize and remove amine residues.

Part 6: Synthesis & Stability Hazards

Reactivity Profile

Pyrimidin-5-amine acts as a nucleophile. In drug development (e.g., Buchwald-Hartwig aminations), it is often coupled with halides.

-

Incompatibility: Strong Oxidizing Agents (peroxides, permanganates), Acid Chlorides, Anhydrides, Strong Acids.

-